

Protocol for the Chromatographic Separation of Proguanil and Related Compound G

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Compound of Interest

Compound Name: *1-(3-Chlorophenyl)-5-isopropylbiguanide*

CAS No.: 807308-41-4

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Abstract

This comprehensive application note provides a detailed protocol for the separation and quantification of the antimalarial drug Proguanil from its process-related impurity, Related Compound G. The method is grounded in High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for quality control and stability testing of Proguanil drug substances and products. We will delve into the scientific rationale behind the method development, provide a step-by-step protocol, and discuss method validation in accordance with international guidelines.

Introduction: The Significance of Impurity Profiling in Proguanil

Proguanil, chemically known as 1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride, is a prophylactic antimalarial drug that functions by inhibiting the enzyme dihydrofolate reductase, which is crucial for the reproduction of the malaria parasite.^[1] The efficacy and safety of any

pharmaceutical product are intrinsically linked to its purity. During the synthesis or upon storage, impurities can arise, which may impact the therapeutic effect or even pose a toxicological risk.[1]

Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of any impurity present at a level of 0.10% or greater.[1] Proguanil Related Compound G, identified as **1-(3-chlorophenyl)-5-isopropylbiguanide** hydrochloride, is a known process-related impurity.[2][3][4] Therefore, a validated analytical method capable of selectively separating and quantifying Proguanil from Related Compound G is paramount for ensuring the quality and safety of the final drug product.

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a powerful technique for separating compounds with differing polarities.

Method Rationale and Optimization

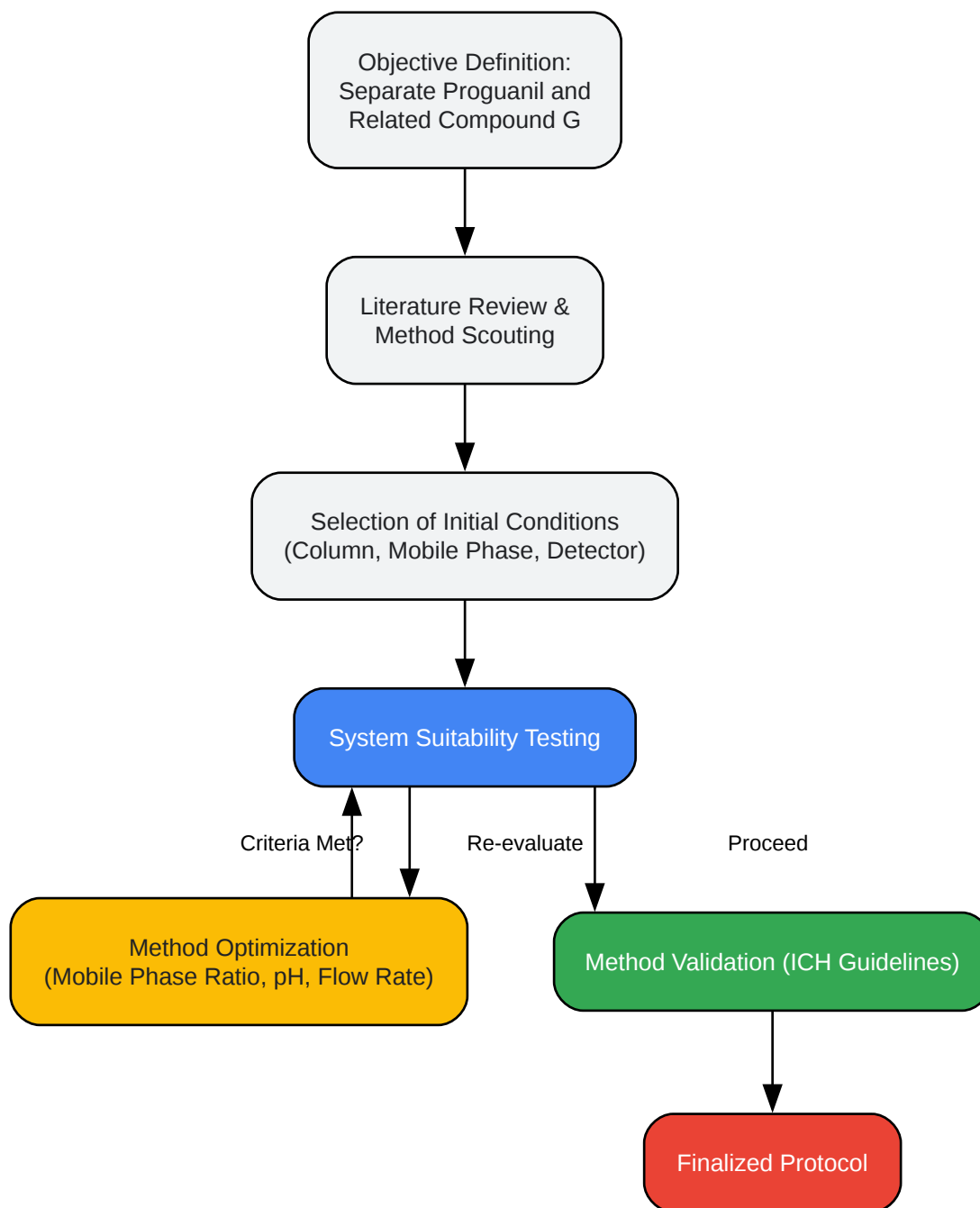
The choice of RP-HPLC is predicated on its high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical compounds. The fundamental principle of this technique lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

Several key parameters were considered and optimized to achieve a successful separation of Proguanil and Related Compound G:

- **Stationary Phase:** A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides excellent retention and resolution for moderately polar compounds like Proguanil and its related substances.
- **Mobile Phase:** A mixture of an aqueous buffer and an organic modifier constitutes the mobile phase. The buffer controls the pH, which in turn influences the ionization state and retention of the analytes. An organic modifier, such as acetonitrile or methanol, is used to adjust the elution strength. The optimal mobile phase composition is determined through a series of experiments to achieve the best balance of resolution, peak shape, and analysis time.
- **Detection Wavelength:** Proguanil exhibits significant UV absorbance. Based on spectral analysis, detection wavelengths of 235 nm and 254 nm are commonly employed to ensure

high sensitivity for both the active pharmaceutical ingredient (API) and its impurities.[1][5]

The following workflow outlines the logical steps for developing and validating the analytical method.



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Caption: Workflow for the development and validation of the HPLC method.

Detailed Analytical Protocol

This protocol is designed to be a comprehensive guide for the separation of Proguanil and Related Compound G.

Materials and Reagents

- Proguanil Hydrochloride Reference Standard (USP or EP grade)
- Proguanil Related Compound G Reference Standard[3]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Hexane-1-Sulphonic acid, sodium salt (AR grade)[6]
- Glacial Acetic Acid (HPLC grade)[6]
- Water (HPLC or Milli-Q grade)
- 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

Parameter	Specification
Instrument	HPLC system with UV or Photodiode Array (PDA) detector
Column	C18, 5 µm particle size, 150 mm x 4.6 mm (e.g., Kromasil C18)[1]
Mobile Phase	Buffer: Methanol (45:55 v/v)[1]
Buffer Preparation	Dissolve 4.0 g of Hexane-1-Sulphonic acid, sodium salt in a mixture of 790 ml of water and 10 ml of Glacial acetic acid.[6]
Flow Rate	1.0 mL/min[7]
Column Temperature	30°C[1]
Detection Wavelength	254 nm[1][8]
Injection Volume	10 µL
Run Time	Approximately 20 minutes

Preparation of Solutions

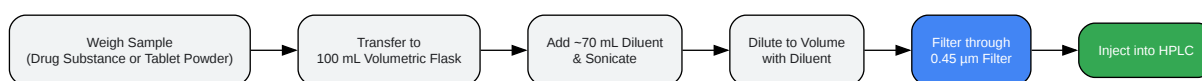
The mobile phase is used as the diluent for all standard and sample preparations.

- Proguanil Hydrochloride: Accurately weigh about 10 mg of Proguanil Hydrochloride working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution.[1]
- Related Compound G: Accurately weigh about 5 mg of Proguanil Related Compound G and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

From the standard stock solutions, prepare a mixed solution containing Proguanil Hydrochloride and Related Compound G at appropriate concentrations (e.g., 100 µg/mL of Proguanil and 1 µg/mL of Related Compound G) in the diluent. This solution is used to verify the performance of the chromatographic system.

Accurately weigh a quantity of the drug substance or powdered tablets equivalent to 10 mg of Proguanil Hydrochloride and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15-30 minutes to dissolve, and then dilute to volume with the diluent.[5] Filter the solution through a 0.45 μm membrane filter before injection.

The following diagram illustrates the sample preparation workflow.



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Caption: Step-by-step sample preparation for HPLC analysis.

Data Analysis and System Suitability

System Suitability

Before commencing sample analysis, the suitability of the chromatographic system must be verified. Inject the system suitability solution in replicate (typically five or six injections). The following parameters should be evaluated:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Resolution (Rs) between Proguanil and Related Compound G	≥ 2.0
% Relative Standard Deviation (%RSD) for replicate injections	$\leq 2.0\%$ [9]

Calculation

The amount of Related Compound G in the sample can be calculated using the following formula:

$\% \text{ Related Compound G} = (\text{AreaImpurity} / \text{AreaStandard}) \times (\text{ConcentrationStandard} / \text{ConcentrationSample}) \times 100$

Where:

- AreaImpurity is the peak area of Related Compound G in the sample chromatogram.
- AreaStandard is the peak area of Related Compound G in the standard chromatogram.
- ConcentrationStandard is the concentration of Related Compound G in the standard solution.
- ConcentrationSample is the concentration of Proguanil in the sample solution.

Method Validation

The analytical method must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters include:

- **Specificity:** The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and placebo ingredients.^[5] This is demonstrated by the resolution of the Proguanil and Related Compound G peaks from each other and from any other peaks in the chromatogram.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for the impurity).^[9]
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix.^[10]
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).^[11]
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and

accuracy.[10]

- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
- **Stability of Solutions:** The stability of the standard and sample solutions should be evaluated over a defined period to ensure the integrity of the results.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Proguanil drug substance. This involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5][11] The method should be able to separate the degradation products from the Proguanil peak and from the peak of Related Compound G, demonstrating its specificity.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the separation of Proguanil and its related impurity, Compound G, using RP-HPLC. The detailed methodology, from reagent preparation to method validation, offers a robust framework for quality control laboratories in the pharmaceutical industry. Adherence to this protocol will enable accurate and reliable monitoring of Proguanil purity, ensuring the delivery of safe and effective medication to patients.

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